molecular formula C12H19ClN4O2 B13474620 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride

3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride

Cat. No.: B13474620
M. Wt: 286.76 g/mol
InChI Key: ZXJNFWIWDXEFIO-UHFFFAOYSA-N
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Description

3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN4O2. It is characterized by the presence of an azido group, which is known for its reactivity, and an aniline moiety, which is a common structural motif in many organic compounds.

Preparation Methods

The synthesis of 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-(3-bromopropoxy)propoxybenzene with sodium azide to introduce the azido group. This is followed by the reduction of the intermediate product to yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride undergoes various types of chemical reactions:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group. Common reagents used in these reactions include hydrogen gas (for reduction) and oxidizing agents like potassium permanganate (for oxidation).

Scientific Research Applications

3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of azido group reactivity and its interactions with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride can be compared with other azido-containing compounds such as 3-azidopropylamine and 3-azidopropanol. While these compounds share the azido functional group, this compound is unique due to its aniline moiety, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H19ClN4O2

Molecular Weight

286.76 g/mol

IUPAC Name

3-[3-(3-azidopropoxy)propoxy]aniline;hydrochloride

InChI

InChI=1S/C12H18N4O2.ClH/c13-11-4-1-5-12(10-11)18-9-3-8-17-7-2-6-15-16-14;/h1,4-5,10H,2-3,6-9,13H2;1H

InChI Key

ZXJNFWIWDXEFIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCOCCCN=[N+]=[N-])N.Cl

Origin of Product

United States

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